molecular formula C21H28ClNO3 B13749435 2-(Diethylamino)ethyl benzylphenylglycolate hydrochloride CAS No. 101756-43-8

2-(Diethylamino)ethyl benzylphenylglycolate hydrochloride

Cat. No.: B13749435
CAS No.: 101756-43-8
M. Wt: 377.9 g/mol
InChI Key: IJQDCQLXOCTXPK-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl benzylphenylglycolate hydrochloride (CAS: 101756-43-8) is a quaternary ammonium salt characterized by a benzylphenylglycolate ester moiety linked to a diethylaminoethyl group. Its molecular formula is C₂₄H₃₀ClNO₃, with a molecular weight of 432.0 g/mol (estimated based on structural analogs) . The compound’s structure includes a glycolic acid backbone substituted with benzyl and phenyl groups, which enhances lipophilicity and may influence its pharmacokinetic properties.

Properties

CAS No.

101756-43-8

Molecular Formula

C21H28ClNO3

Molecular Weight

377.9 g/mol

IUPAC Name

diethyl-[2-(2-hydroxy-2,3-diphenylpropanoyl)oxyethyl]azanium;chloride

InChI

InChI=1S/C21H27NO3.ClH/c1-3-22(4-2)15-16-25-20(23)21(24,19-13-9-6-10-14-19)17-18-11-7-5-8-12-18;/h5-14,24H,3-4,15-17H2,1-2H3;1H

InChI Key

IJQDCQLXOCTXPK-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl benzylphenylglycolate hydrochloride typically involves multiple steps, starting with the preparation of the benzylphenylglycolate intermediate. This intermediate is then reacted with 2-(Diethylamino)ethyl chloride in the presence of a base to form the desired product. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pH, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl benzylphenylglycolate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzylphenylglycolate moiety.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the diethylamino group.

Scientific Research Applications

2-(Diethylamino)ethyl benzylphenylglycolate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as an anticholinergic agent.

    Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl benzylphenylglycolate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group plays a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This compound may also affect various signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(diethylamino)ethyl benzylphenylglycolate hydrochloride with structurally and functionally related compounds, emphasizing molecular properties, therapeutic uses, and structural distinctions:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Therapeutic Use Key Structural Features
This compound C₂₄H₃₀ClNO₃ (estimated) 432.0 101756-43-8 Not explicitly stated (research/antispasmodic) Benzylphenylglycolate ester; diethylaminoethyl group
Dicyclomine Hydrochloride C₁₉H₃₅NO₂·HCl 345.95 67-92-5 Antispasmodic (GI disorders) Bicyclohexyl carboxylate ester; lacks aromatic substituents
Adiphenine Hydrochloride C₂₀H₂₅NO₂·HCl 347.88 50-42-0 Anticholinergic (muscle relaxant) Diphenylacetate ester; smaller aromatic groups compared to benzylphenyl
SKF-525A Hydrochloride C₂₃H₃₂ClNO₂ 389.96 62-68-0 Non-selective enzyme inhibitor (research) Diphenylvalerate ester; branched alkyl chain
Metabutoxycaine Hydrochloride C₁₇H₂₈N₂O₂·HCl 344.88 N/A Local anesthetic 3-Amino-2-butoxybenzoate ester; lacks complex aromatic systems
2-(Diethylamino)ethyl Cyclohexyl(hydroxy)thiophen-2-ylacetate HCl C₁₈H₂₈ClNO₃S (estimated) 398.0 N/A Experimental (antispasmodic) Thiophene and cyclopentyl substituents; heterocyclic moiety enhances metabolic stability

Key Structural and Functional Differences

Aromatic Substitution :

  • The benzylphenylglycolate group in the target compound provides greater steric bulk and lipophilicity compared to dicyclomine (bicyclohexyl) or adiphenine (diphenylacetate). This may enhance membrane permeability and receptor binding affinity .
  • SKF-525A ’s diphenylvalerate structure includes a branched alkyl chain, which could reduce metabolic degradation compared to straight-chain esters .

Therapeutic Applications :

  • Dicyclomine and adiphenine are clinically used for gastrointestinal spasms due to their anticholinergic activity, whereas the target compound’s applications remain speculative, pending further research .
  • Metabutoxycaine ’s benzoate ester structure aligns with local anesthetic activity, contrasting with the glycolate-based target compound .

Metabolic Stability :

  • Compounds with heterocyclic substituents (e.g., thiophene in ) exhibit slower hepatic metabolism compared to purely aromatic esters, suggesting the target compound’s benzylphenyl group may intermediate stability .

Research Findings

  • Receptor Binding : The bulky aromatic groups may enhance affinity for muscarinic acetylcholine receptors, similar to adiphenine , but with reduced off-target effects due to steric hindrance .
  • Toxicity Profile : Quaternary ammonium salts like the target compound generally exhibit lower systemic toxicity than tertiary amines (e.g., SKF-525A ) due to reduced CNS penetration .

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